

Application Notes: Dihydroartemisinin (DHA) for Inducing Ferroptosis in Cancer Cells

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Compound of Interest

Compound Name: Dihydroartemisinin

Cat. No.: B1245769

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Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1][2] Unlike apoptosis, it is non-caspase-dependent and presents a unique morphology. Cancer cells, with their heightened metabolic rate and increased iron demand, exhibit a particular vulnerability to ferroptosis, making it a promising avenue for novel cancer therapies.[3] **Dihydroartemisinin (DHA)**, a semi-synthetic derivative of artemisinin, is a well-known antimalarial drug that has demonstrated significant antitumor activities, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4][5] Emerging evidence has highlighted DHA's potent ability to induce ferroptosis across a variety of cancer types, offering a selective and effective mechanism for cancer cell eradication.[6][7]

Mechanism of DHA-Induced Ferroptosis

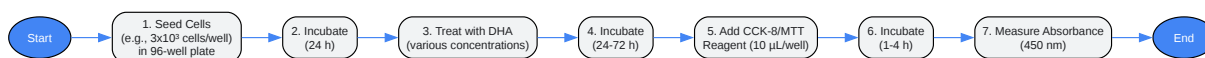
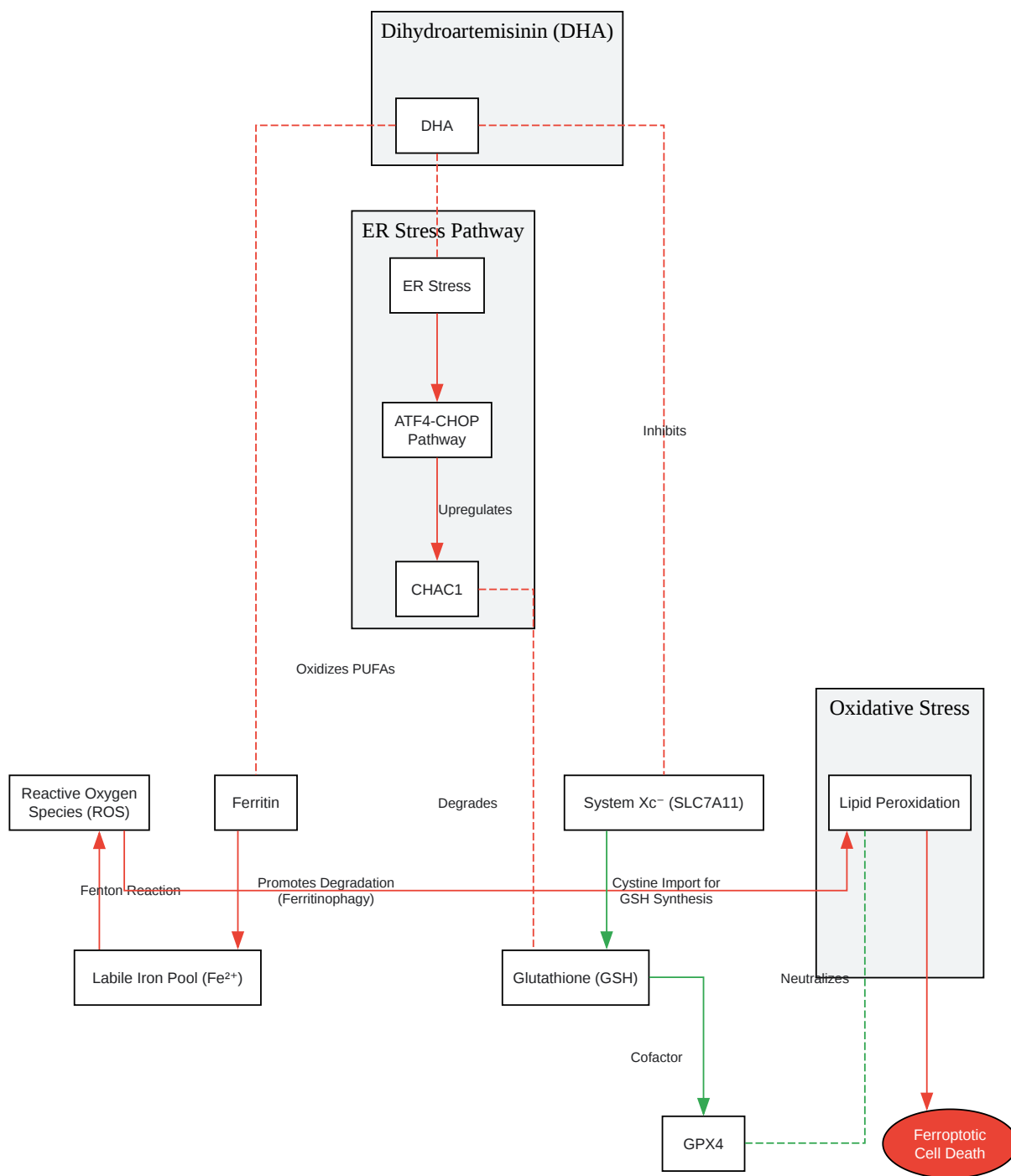
DHA triggers ferroptosis through a multi-faceted mechanism that disrupts cellular iron homeostasis and overwhelms antioxidant defense systems. The key pathways involved are:

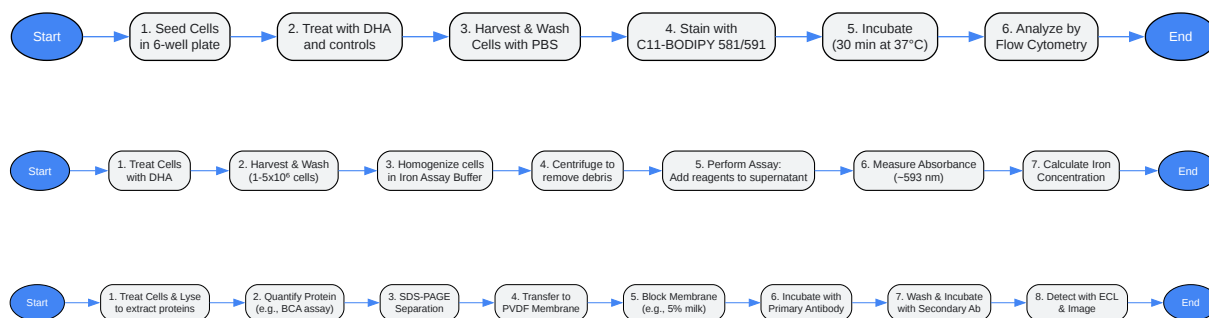
- **Increased Labile Iron Pool:** DHA promotes the degradation of ferritin, the primary iron-storage protein, through a process known as ferritinophagy.[6][8] This lysosomal-dependent degradation releases large amounts of free iron into the cytoplasm (the labile iron pool).
- **ROS Generation via Fenton Reaction:** The excess intracellular iron catalyzes the Fenton reaction, converting hydrogen peroxide (H_2O_2) into highly reactive hydroxyl radicals.[9][10]

This surge in ROS initiates the lipid peroxidation cascade.

- Inhibition of the System Xc⁻/GSH/GPX4 Axis: DHA can suppress the System Xc⁻, an amino acid antiporter responsible for importing cystine, a crucial precursor for glutathione (GSH) synthesis.[\[4\]](#)[\[11\]](#) The resulting GSH depletion cripples the activity of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[\[9\]](#)[\[11\]](#) The inhibition of GPX4 is a central event in ferroptosis induction.
- Induction of Endoplasmic Reticulum (ER) Stress: DHA can induce ER stress, which in turn can activate the ATF4-CHOP signaling pathway.[\[4\]](#)[\[12\]](#) This pathway can lead to the upregulation of CHAC1, a protein that degrades GSH, further exacerbating oxidative stress and promoting ferroptosis.[\[3\]](#)[\[13\]](#)

These coordinated actions lead to the massive accumulation of lipid peroxides, overwhelming cellular repair mechanisms, causing membrane damage, and ultimately resulting in ferroptotic cell death.





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